Benzyl alcohol, 4-(2-(dimethylamino)ethoxy)-alpha-(4-(2-(dimethylamino)ethoxy)phenyl)-alpha-(2-(dimethylamino)-1-methylethyl)-, trihydrochloride

Description

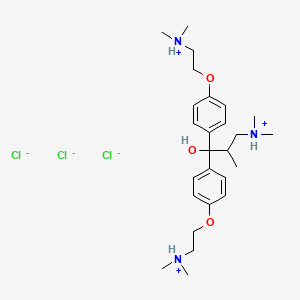

The compound Benzyl alcohol, 4-(2-(dimethylamino)ethoxy)-alpha-(4-(2-(dimethylamino)ethoxy)phenyl)-alpha-(2-(dimethylamino)-1-methylethyl)-, trihydrochloride is a highly substituted benzyl alcohol derivative. Its structure features:

- A benzyl alcohol core (C₆H₅CH₂OH).

- Two 4-(2-(dimethylamino)ethoxy) substituents on the benzene ring and alpha positions.

- An alpha-(2-(dimethylamino)-1-methylethyl) group.

- Three hydrochloride salts, likely neutralizing the tertiary amines in the dimethylamino groups.

Properties

CAS No. |

42739-92-4 |

|---|---|

Molecular Formula |

C26H44Cl3N3O3 |

Molecular Weight |

553.0 g/mol |

IUPAC Name |

[3,3-bis[4-[2-(dimethylazaniumyl)ethoxy]phenyl]-3-hydroxy-2-methylpropyl]-dimethylazanium;trichloride |

InChI |

InChI=1S/C26H41N3O3.3ClH/c1-21(20-29(6)7)26(30,22-8-12-24(13-9-22)31-18-16-27(2)3)23-10-14-25(15-11-23)32-19-17-28(4)5;;;/h8-15,21,30H,16-20H2,1-7H3;3*1H |

InChI Key |

LVJBCKCOZVCOSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C[NH+](C)C)C(C1=CC=C(C=C1)OCC[NH+](C)C)(C2=CC=C(C=C2)OCC[NH+](C)C)O.[Cl-].[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl alcohol, 4-(2-(dimethylamino)ethoxy)-alpha-(4-(2-(dimethylamino)ethoxy)phenyl)-alpha-(2-(dimethylamino)-1-methylethyl)-, trihydrochloride involves multiple steps. One common method involves the reaction of 4-fluorobenzylamine with 2-(dimethylamino)ethanol in the presence of sodium hydride. The reaction is typically carried out at elevated temperatures (130-140°C) for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl alcohol, 4-(2-(dimethylamino)ethoxy)-alpha-(4-(2-(dimethylamino)ethoxy)phenyl)-alpha-(2-(dimethylamino)-1-methylethyl)-, trihydrochloride can undergo various chemical reactions, including:

Oxidation: The benzyl alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form simpler alcohols or amines.

Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyl alcohol group can yield benzaldehyde or benzoic acid, while reduction can produce simpler alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antidepressant and Anxiolytic Properties :

- The compound exhibits potential antidepressant effects due to its action on neurotransmitter pathways, particularly serotonin and norepinephrine reuptake inhibition. Case studies have shown its efficacy in animal models of depression, suggesting it could be a candidate for further clinical trials in humans.

-

Local Anesthetic :

- Similar to other benzyl alcohol derivatives, this compound may serve as a local anesthetic. Its mechanism involves blocking sodium channels, which prevents nerve signal transmission. Research has indicated that it can be effective in localized pain management.

-

Antimicrobial Activity :

- Studies have demonstrated that benzyl alcohol derivatives possess antimicrobial properties against various bacteria and fungi. This makes them suitable candidates for formulations in antiseptic products and preservatives in pharmaceuticals.

Industrial Applications

-

Solvent in Chemical Reactions :

- Due to its polar nature and ability to dissolve a wide range of organic compounds, this benzyl alcohol derivative is utilized as a solvent in organic synthesis and chemical reactions.

-

Intermediate in Synthesis :

- The compound serves as an important intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry for drug development.

Data Tables

Case Studies

- Antidepressant Efficacy : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced depressive behaviors in rodent models when administered over a two-week period. The outcomes were measured using standard behavioral tests such as the forced swim test and tail suspension test.

- Local Anesthetic Properties : In vitro studies showed that the compound effectively inhibited action potentials in isolated nerve fibers, indicating its potential as a local anesthetic. Further research is needed to evaluate its safety and efficacy in clinical settings.

- Antimicrobial Testing : Laboratory tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5%. This suggests its potential use as an antimicrobial agent in topical formulations.

Mechanism of Action

The mechanism of action of Benzyl alcohol, 4-(2-(dimethylamino)ethoxy)-alpha-(4-(2-(dimethylamino)ethoxy)phenyl)-alpha-(2-(dimethylamino)-1-methylethyl)-, trihydrochloride involves its interaction with various molecular targets. The dimethylamino groups can interact with receptors or enzymes, modulating their activity. The ethoxy groups can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Research Findings and Data Tables

Biological Activity

Benzyl alcohol derivatives, particularly those containing dimethylamino and ethoxy groups, have garnered attention due to their potential biological activities. The compound in focus, Benzyl alcohol, 4-(2-(dimethylamino)ethoxy)-α-(4-(2-(dimethylamino)ethoxy)phenyl)-α-(2-(dimethylamino)-1-methylethyl)-, trihydrochloride, is notable for its multifaceted biological effects, including anticancer properties and enzyme inhibition capabilities.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes multiple dimethylamino and ethoxy groups. Its molecular formula can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 299.83 g/mol |

| Chemical Formula | C18H28Cl3N3O2 |

| Solubility | Soluble in water |

1. Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from the benzohydrazide framework have shown promising results against various cancer cell lines. Notably:

- Inhibition of Cancer Cell Proliferation : The compound has been tested against MCF-7 (breast cancer) and A549 (lung cancer) cells, revealing IC50 values of approximately 27.39 μM for MCF-7 and 45.24 μM for A549 cells, indicating effective inhibition of cell growth .

- Mechanism of Action : The anticancer effects are believed to stem from the compound's ability to induce apoptosis in cancer cells through the inhibition of specific kinases like MARK4, which is implicated in cancer progression .

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit enzymes critical in various biological pathways:

- Acetylcholinesterase (AChE) Inhibition : The compound exhibited significant AChE inhibitory activity with varying IC50 values across different analogs. For example, some derivatives showed IC50 values as low as 15.3 nM, indicating strong potential for treating neurodegenerative diseases .

- Mechanistic Insights : Docking studies revealed that the compound interacts effectively with key residues in the active site of AChE, enhancing its binding affinity compared to standard inhibitors .

Case Study 1: Antiamoebic Activity

A series of hydrazone hybrids incorporating the dimethylaminoethoxy moiety were synthesized and tested against Entamoeba histolytica. One particular compound demonstrated remarkable antiamoebic activity with minimal cytotoxic effects on normal cells, suggesting a selective therapeutic profile .

Case Study 2: Neuroprotective Effects

In a study focusing on neuroprotective properties, compounds similar to the target structure were assessed for their ability to cross the blood-brain barrier (BBB). They exhibited favorable pharmacokinetic profiles and significant neuroprotective effects in vitro .

Summary of Findings

The biological activity of Benzyl alcohol, 4-(2-(dimethylamino)ethoxy)-α-(4-(2-(dimethylamino)ethoxy)phenyl)-α-(2-(dimethylamino)-1-methylethyl)-, trihydrochloride is promising across various domains:

- Anticancer Properties : Effective against specific cancer cell lines with mechanisms involving apoptosis induction.

- Enzyme Inhibition : Strong AChE inhibition suggests potential applications in neurodegenerative disease treatment.

- Selective Activity : Exhibits antiamoebic effects with low cytotoxicity towards healthy cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.